molecular formula C11H15ClN2O B2811029 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 2197052-55-2

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No. B2811029
CAS RN: 2197052-55-2
M. Wt: 226.7
InChI Key: GUEAZBYTEFPFGE-UHFFFAOYSA-N
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Description

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one hydrochloride, also known as 6-ADQH, is an organic compound derived from the quinoline family of compounds. It is a colorless, crystalline solid that is soluble in water, and is used in a variety of scientific research applications. 6-ADQH is a versatile compound with a wide range of potential applications.

Scientific Research Applications

  • Chemical Synthesis and Reactivity : The compound is used in chemical reactions for synthesis and characterization of derivatives. For instance, Williamson and Ward (2005) demonstrated the cyclisation of N-(1,1-dimethylpropargyl) anilines to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. Their research explored the reactivity of these products in various chemical transformations, such as chlorination, epoxidation, and oxymercuration (Williamson & Ward, 2005).

  • Intermediate in Synthesis : This compound is also an intermediate in the synthesis of other chemicals. Dauphinee and Forrest (1978) described its isolation as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline. It highlights the compound's role in the efficient preparation of dihydroquinolines (Dauphinee & Forrest, 1978).

  • Synthesis of Derivatives : Manahelohe et al. (2015) focused on synthesizing and characterizing derivatives of 1H-1,2-dithiol-1-thiones and thioamides with the hydroquinoline moiety. This study contributes to the understanding of compound derivatization and its potential applications (Manahelohe, Shikhaliev, & Potapov, 2015).

  • Pharmaceutical Research : In pharmaceutical research, this compound is involved in the synthesis of potentially bioactive molecules. For example, Ivashchenko et al. (2014) synthesized derivatives for studying their antiviral activities (Ivashchenko et al., 2014).

  • Study of Chemical Properties : Gromachevskaya et al. (2017) conducted studies on quinazoline chemistry, synthesizing and alkylating 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines. This research provides insights into the chemical properties and reactions involving similar compounds (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

properties

IUPAC Name

6-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11;/h3-5H,6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEAZBYTEFPFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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